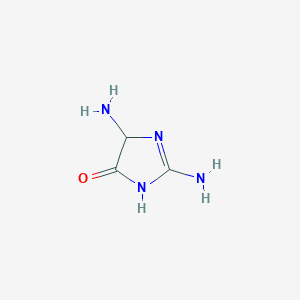

2,5-Diamino-3,5-dihydro-4H-imidazol-4-one

Description

Properties

CAS No. |

141186-70-1 |

|---|---|

Molecular Formula |

C3H6N4O |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

2,4-diamino-1,4-dihydroimidazol-5-one |

InChI |

InChI=1S/C3H6N4O/c4-1-2(8)7-3(5)6-1/h1H,4H2,(H3,5,6,7,8) |

InChI Key |

UFGPLVQRCNMJFP-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=N1)N)N |

Origin of Product |

United States |

Formation and Transformational Pathways of 2,5 Diamino 3,5 Dihydro 4h Imidazol 4 One in Biological Systems

Generation via Guanine (B1146940) Oxidation in Nucleic Acids

The formation of 2,5-Diamino-3,5-dihydro-4H-imidazol-4-one (Iz) is a direct consequence of oxidative damage to guanine residues within DNA. nih.gov This process is initiated by the one-electron oxidation of guanine, which generates a guanine radical cation (G•+). nih.govnih.gov The fate of this reactive intermediate is heavily influenced by its chemical environment, particularly the structure of the DNA in which it resides. nih.govnih.gov

Photooxidation Pathways of Guanine

Photooxidation, a process initiated by the absorption of light by a photosensitizer, is a significant contributor to guanine oxidation. nih.govrsc.org This can proceed through two primary mechanisms: Type I and Type II. The Type I mechanism involves direct electron transfer from guanine to the photoexcited sensitizer, leading to the formation of the guanine radical cation (G•+). rsc.org The Type II mechanism, on the other hand, involves the photosensitizer transferring its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂), which then reacts with guanine. nih.govworldscientific.com Both pathways ultimately lead to the formation of various oxidation products, including Iz. mdpi.comacs.org The specific products formed can depend on the photosensitizer used and the reaction conditions. For example, photooxidation in the presence of riboflavin (B1680620) is known to produce Iz. mdpi.com

The initial step in many guanine oxidation pathways is the formation of the guanine radical cation (G•+). nih.gov From this point, two competitive pathways can occur. One pathway involves the deprotonation of G•+ at the N1 position, which is a key step leading to the formation of Iz. nih.govnih.gov The alternative pathway is the hydration of G•+, which leads to the formation of other oxidation products like 8-oxo-7,8-dihydroguanine (8-oxoG). nih.govnih.gov

Influence of DNA Secondary Structure on Product Distribution

The secondary structure of DNA plays a crucial role in determining the major products of guanine oxidation. nih.govnih.gov The accessibility of the N1 proton of the guanine radical cation for deprotonation is a key determining factor. nih.govnih.gov

In single-stranded DNA, the guanine bases are more exposed and flexible. This structural arrangement facilitates the deprotonation of the guanine radical cation at the N1 position. nih.govnih.gov Consequently, the pathway leading to the formation of this compound (Iz) is favored, making Iz a major oxidation product in single-stranded DNA. nih.govnih.gov

In contrast to single-stranded DNA, guanine-rich sequences can fold into four-stranded structures known as G-quadruplexes. nih.govmdpi.com Within the tightly packed G-tetrads of a quadruplex, the N1 proton of the guanine radical cation is involved in Hoogsteen hydrogen bonding, which hinders its deprotonation. nih.govmdpi.com This inhibition of deprotonation shifts the reaction pathway away from Iz formation and towards the hydration pathway. nih.govnih.gov As a result, the primary oxidation products in quadruplex DNA are 8-oxo-7,8-dihydroguanine (8-oxoG) and its further oxidation product, dehydroguanidinohydantoin (Ghox), rather than Iz. nih.gov

| DNA Structure | Major Oxidation Product(s) | Primary Reaction Pathway |

|---|---|---|

| Single-Stranded DNA | This compound (Iz) | Deprotonation of Guanine Radical Cation |

| Quadruplex DNA | 8-oxo-7,8-dihydroguanine (8-oxoG), Dehydroguanidinohydantoin (Ghox) | Hydration of Guanine Radical Cation |

| Double-Stranded DNA | Iz, 8-oxoG, Ghox, Guanidinohydantoin (B12948520) (Gh) | Both Deprotonation and Hydration Pathways Occur |

Implications in Oxidative DNA Damage and Genetic Perturbations

The formation of Iz and other guanine oxidation products represents a significant form of DNA damage. nih.gov These lesions can interfere with normal DNA replication and transcription, leading to mutations if not properly repaired. nih.govnih.gov For instance, Iz has been shown to be a mutagenic lesion, capable of causing G-to-C transversions. mdpi.com This occurs because during DNA replication, some DNA polymerases can incorrectly incorporate a guanine opposite the Iz lesion. mdpi.com The presence of such lesions underscores the constant threat of oxidative stress to genomic integrity and its potential role in the etiology of various diseases, including cancer. nih.gov

Degradation and Rearrangement Pathways of this compound Derivatives

Formation of Oxazolone (B7731731) Derivatives

Once formed, this compound is chemically unstable under physiological conditions. It undergoes hydrolysis, leading to the formation of an oxazolone derivative. researchgate.netcore.ac.uk The primary hydrolysis product is 2,2,4-triamino-5(2H)-oxazolone (Oz). researchgate.net In the context of DNA, the deoxyribonucleoside form is referred to as 2,2-diamino-4-[(2-deoxy-β-d-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (dOz or Ox). core.ac.uk

This conversion is a critical transformation pathway for Iz. The hydrolysis involves the opening of the imidazolone (B8795221) ring and subsequent rearrangement to the more stable oxazolone structure. Research has shown that Iz has a relatively short half-life under physiological conditions, readily converting to the oxazolone derivative. researchgate.net Both Iz and its oxazolone hydrolysis product are considered significant DNA lesions, as their planar structures can be accommodated within the DNA helix, potentially leading to mispairing during DNA replication. mdpi.com

Table 1: Hydrolysis of Imidazolone (Iz) to Oxazolone (Oz)

| Property | Description | Source |

| Precursor | This compound (Iz) | researchgate.net |

| Product | 2,2,4-Triamino-5(2H)-oxazolone (Oz) | researchgate.net |

| Reaction Type | Hydrolysis | core.ac.uk |

| Significance | Iz is unstable and hydrolyzes to the more stable Oz derivative. This is a key transformation pathway for this DNA lesion. | researchgate.net |

| Biological Implication | Both Iz and Oz are mutagenic lesions that can interfere with DNA replication and repair processes. | mdpi.com |

Conversion to Formamidopyrimidine Adducts

The relationship between this compound and formamidopyrimidine (Fapy) adducts is rooted in their common origin as products of guanine oxidation. nih.gov The formation of Fapy lesions, such as 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-G), occurs through the cleavage of the imidazole (B134444) ring of the purine (B94841) structure. nih.gov

The chemical pathways that lead to guanine oxidation can diverge to form either imidazolone or formamidopyrimidine lesions. The process leading to Iz formation involves a significant rearrangement of the guanine purine system, including the opening of the pyrimidine (B1678525) portion of the bicyclic ring, decarboxylation, and subsequent re-closure to form the five-membered imidazolone ring with the loss of formamide. nih.gov

Conversely, the formation of a Fapy lesion involves the hydrolytic opening of the five-membered imidazole ring of guanine, while the six-membered pyrimidine ring remains intact. nih.gov This typically arises from a common nitrogen-centered radical intermediate which can be either oxidized to form 8-oxoguanine or undergo fragmentation and reduction to yield the Fapy lesion. nih.gov

While a direct conversion of the stable this compound ring back into a formamidopyrimidine adduct is not the primary described transformation pathway, their chemical histories are intertwined. The formation of Iz from guanine involves intermediates where the pyrimidine ring is opened, demonstrating the inherent instability of the purine ring system under oxidative stress that also leads to Fapy lesions. nih.gov Therefore, Fapy adducts and imidazolone are considered parallel products stemming from the oxidative degradation of guanine. nih.govnih.gov

Table 2: Relationship Between Imidazolone and Formamidopyrimidine Adducts

| Feature | Imidazolone (Iz) Formation | Formamidopyrimidine (Fapy) Formation | Source |

| Origin | Oxidative damage to guanine | Oxidative damage to guanine | nih.govnih.gov |

| Key Chemical Event | Formation of a five-membered imidazolone ring from the guanine precursor, involving pyrimidine ring opening. | Opening of the five-membered imidazole ring of guanine. | nih.govnih.gov |

| Relationship | Both are significant, yet distinct, end-products of the complex guanine oxidation cascade. They represent different resolutions of purine radical intermediates. | Considered a competitive pathway to the formation of 8-oxopurines from a common radical intermediate. | nih.govresearchgate.net |

| Precursor Instability | The pathway to Iz involves the breakdown and rearrangement of the original purine bicyclic system. | The pathway involves the cleavage of the imidazole ring portion of the purine structure. | nih.govnih.gov |

Synthetic Methodologies and Chemical Transformations of 2,5 Diamino 3,5 Dihydro 4h Imidazol 4 One and Its Analogues

Strategies for Imidazolone (B8795221) Core Synthesis

The construction of the 2,5-diamino-3,5-dihydro-4H-imidazol-4-one core can be achieved through various synthetic routes, including the reduction of pre-existing heterocyclic systems and the derivatization of precursor compounds.

Reduction of 4H-Imidazoles to Diaminoimidazoles

A notable strategy for synthesizing diaminoimidazole derivatives involves the reduction of 4H-imidazoles. clockss.org This method can be initiated by the deprotonation of a 4H-imidazole, which is then subjected to two successive single-electron transfer reactions to form a trianion. clockss.org Quenching this reactive intermediate with appropriate electrophiles provides a direct route to 4,5-diaminoimidazoles. clockss.org This approach has been successfully employed to create highly substituted heterospiranes and imidazo (B10784944) crown ethers. clockss.org

Derivatization from Precursor Compounds

The synthesis of the imidazolone core can also be accomplished through the chemical transformation of various precursor molecules. One common method involves the rearrangement of an oxazolone (B7731731) ring. This reaction is typically initiated by the nucleophilic attack of a primary amine, which opens the oxazolone ring to form a diamide (B1670390) intermediate. nih.gov Subsequent cyclization of this diamide, with the elimination of a water molecule, yields the desired imidazol-4-one. nih.gov

Another approach starts with the reaction of an amine with a carboxylic acid or acid chloride to produce an amide. The subsequent oxidation of a nitrile group to an amide, often using hydrogen peroxide, leads to the formation of a diamide intermediate which then cyclizes to the imidazol-4-one. nih.gov

Furthermore, the conversion of a thiohydantoin to a 2-aminoimidazol-4-one represents a one-pot, two-step procedure. nih.gov This transformation can be achieved using tert-butylhydroperoxide (TBHP) and aqueous ammonia (B1221849) in methanol (B129727) at room temperature. nih.gov The TBHP oxidizes the sulfur to a sulfinic acid, which is then displaced by the nucleophilic attack of ammonia. nih.gov

Advanced Derivatization Approaches

Once the imidazolone core is established, further functionalization can be achieved through various advanced derivatization techniques, leading to a diverse range of analogues with potential applications in medicinal chemistry.

Synthesis of N,N'-bis(5-arylidene-4-oxo-3,5-dihydro-4H-imidazol-2-yl)diamines

A significant class of imidazolone derivatives are the N,N'-bis(5-arylidene-4-oxo-3,5-dihydro-4H-imidazol-2-yl)diamines. The synthesis of these compounds has been reported in a four-step process. nih.gov A key step in this synthetic strategy is the sulfur/nitrogen displacement of (5Z)-5-arylidene-2-ethylsulfanyl-3,5-dihydro-4H-imidazol-4-ones with various symmetric primary diamines, such as ethylenediamine, piperazine, and N,N'-bis(3-aminopropyl)piperazine. nih.gov This reaction is effectively carried out under solvent-free conditions using microwave irradiation, which allows for the retention of configuration. nih.gov

Formation of Fused Heterocyclic Systems Incorporating the Imidazolone Moiety

The imidazolone moiety can be incorporated into larger, fused heterocyclic systems. For instance, fused triazinobenzimidazoles can be synthesized through the interaction of 2-guanidino-benzimidazole with various heteroaromatic aldehydes in absolute ethanol, using piperidine (B6355638) as a catalyst. mdpi.com This cyclization methodology offers mild reaction conditions, short reaction times, and high yields. mdpi.com The resulting compounds can exist in different tautomeric forms, with spectroscopic data confirming the formation of the 3,4-dihydro form. mdpi.com

Functionalization at Exocyclic Nitrogen Atoms

Functionalization at the exocyclic nitrogen atoms of the imidazolone ring is another important derivatization strategy. For example, in the synthesis of 4-dialkylamino-2,5-dihydroimidazol-1-oxyls, which are valuable as pH-sensitive spin labels, the exocyclic nitrogen can be modified. nih.govnih.gov The reaction of 4H-imidazol-3-oxides with Grignard reagents can introduce functional groups at position 2. nih.gov Subsequent reactions can be performed to modify the exocyclic amino group, demonstrating the feasibility of attaching various functionalities for specific applications. nih.gov Additionally, the reaction of 4H-imidazoles with carbon disulfide can occur exclusively at the exocyclic nitrogen atoms, leading to the formation of dithiocarbamates and cyclic thiuram sulfides after quenching. clockss.org

Regioselectivity and Stereochemical Control in Imidazolone Synthesis

The synthesis of imidazolones, particularly those with specific substitution patterns like this compound, presents significant challenges in controlling regioselectivity and stereochemistry. While direct synthetic routes to this compound are not extensively documented in readily available literature, the synthesis of its close analogues and related imidazolone structures provides insight into potential strategies for regioselective and stereoselective preparations.

A common precursor for the 2-aminoimidazole core is guanidine (B92328) or its derivatives. For instance, the synthesis of 2-amino-1,5-dihydro-4H-imidazol-4-one has been achieved by heating guanidine with aqueous hydrochloric acid. chemicalbook.com This reaction, however, does not introduce a substituent at the C5-position, a key feature of the target molecule.

The introduction of substituents at the C5-position with stereochemical control is a focal point of research in imidazolone synthesis. Stereoselective methods have been developed for various analogues. For example, a stereoselective synthesis of (E)-5-tetrasubstituted-ylidene-3,5-dihydro-4H-imidazol-4-ones has been reported starting from isoxazoles through a Michael addition followed by a Boulton-Katritzky rearrangement. nih.gov Furthermore, enantiopure 5,5-disubstituted imidazol-4-ones can be produced stereospecifically from the condensation of amino esters with guanidines or cyanamides, where the stereocenter at the C5-position is preserved from the starting amino ester. nih.gov

The development of catalytic enantioselective methods that create a stereocenter at the C5-position is of particular interest. Researchers have utilized bifunctional Brønsted base/H-bond catalysts to achieve enantioselective alkylation of 5-monosubstituted imidazolones. nih.gov However, a significant gap remains in the literature for methods that can produce enantiopure 5-monosubstituted imidazol-4-ones stereoselectively without a pre-existing stereocenter. nih.gov

A potential, though not explicitly demonstrated for the target compound, strategy for introducing the C5-amino group could involve the synthesis of a 5-nitro or 5-azido substituted 2-aminoimidazolone, followed by reduction. The synthesis of 2-amino-5-nitrophenol, for example, involves cyclocondensation, nitration, and hydrolysis, demonstrating the feasibility of introducing a nitro group onto a heterocyclic precursor. researchgate.net The regioselectivity of such a nitration on a 2-aminoimidazolone core would be a critical factor to control.

Table 1: Synthetic Strategies for Regio- and Stereocontrol in Imidazolone Synthesis (Analogues)

| Starting Material(s) | Reagents and Conditions | Product Type | Key Feature(s) |

| Isoxazoles | K₂CO₃, DMSO, 120 °C | (E)-5-tetrasubstituted-ylidene-3,5-dihydro-4H-imidazol-4-ones | Stereoselective formation of the exocyclic double bond. nih.gov |

| α-Amino esters and guanidines/cyanamides | Various condensation conditions | Enantiopure 5,5-disubstituted imidazol-4-ones | Stereospecific reaction preserving the C5-stereocenter. nih.gov |

| 5-Monosubstituted imidazolone and nitroolefins | Bifunctional Brønsted base/H-bond catalyst | Enantioselective 5,5-disubstituted imidazol-4-ones | Catalytic enantioselective alkylation at the C5-position. nih.gov |

| Guanidine and HCl | Aqueous HCl, 120 °C | 2-Amino-1,5-dihydro-4H-imidazol-4-one | Formation of the 2-aminoimidazolone core. chemicalbook.com |

| o-Aminophenol and urea | 1. 115 °C; 2. HNO₃, H₂SO₄, 40 °C; 3. Alkaline hydrolysis | 2-Amino-5-nitrophenol | Multi-step synthesis involving nitration of a heterocyclic precursor. researchgate.net |

Reactivity Studies with Electrophilic Reagents

The reactivity of this compound with electrophilic reagents is not well-documented. However, studies on analogous structures, such as other amino-substituted heterocycles, provide valuable insights into the potential reactivity of this compound. The presence of two amino groups, an amide-like nitrogen, and the imidazolone ring system offers multiple potential sites for electrophilic attack.

Studies on 2-arylamino-1,3-selenazoles, which also feature a 2-amino-five-membered heterocycle, have shown that electrophilic substitution, such as bromination and nitration, occurs at the C5-position of the heterocyclic ring. nih.gov This suggests that the C5-position of the imidazolone ring in the target compound could be susceptible to electrophilic attack, assuming it is unsubstituted. Furthermore, the exocyclic amino group in these selenazoles can be readily acetylated by heating with acetic anhydride (B1165640), indicating that the amino groups of this compound are also likely to be reactive towards acylating agents. nih.gov

The reactivity of 5-nitroimidazole derivatives has also been investigated, where the nitro group is crucial for their biological activity through reduction to reactive intermediates. humanjournals.comjocpr.com This highlights the importance of substituents in modulating the chemical properties of the imidazole (B134444) core.

In the case of 2,5-diamino-1,3,4-thiadiazoles, another class of diamino-heterocycles, reactions with reagents like acetic anhydride can lead to the formation of diacetyl derivatives, which can be selectively hydrolyzed. nih.gov This further supports the likelihood of acylation on the amino groups of this compound.

The reactivity will be highly dependent on the reaction conditions and the nature of the electrophile. The relative nucleophilicity of the two exocyclic amino groups, the endocyclic nitrogens, and the carbon atoms of the imidazolone ring will determine the site of electrophilic attack. For instance, in strongly acidic media, the amino groups would be protonated, deactivating them towards electrophiles and potentially directing attack towards the imidazolone ring itself.

Table 2: Predicted Reactivity of this compound with Electrophiles (Based on Analogues)

| Electrophilic Reagent | Predicted Site of Reaction | Product Type (Predicted) | Reference (Analogous System) |

| Acetic Anhydride | Exocyclic amino groups | Diacetylated diaminoimidazolone | nih.govnih.gov |

| Acyl Halides | Exocyclic amino groups | Acylated diaminoimidazolone derivatives | nih.gov |

| Alkyl Halides | Endocyclic nitrogen (N1 or N3) or exocyclic amino groups | N-alkylated or exocyclic N-alkylated products | General reactivity of imidazoles |

| Nitrating Agents (e.g., HNO₃/H₂SO₄) | Imidazolone ring (C5 if unsubstituted) or potential for N-nitration | Nitro-substituted imidazolone or N-nitro derivative | nih.gov |

| Brominating Agents (e.g., Br₂) | Imidazolone ring (C5 if unsubstituted) | Bromo-substituted imidazolone | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of Imidazolone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. clockss.org For imidazolone (B8795221) derivatives, NMR is indispensable for confirming the cyclic structure and the placement of substituents. clockss.org

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of 2,5-Diamino-3,5-dihydro-4H-imidazol-4-one, distinct signals would be expected for the protons of the amino groups (-NH₂) and any N-H protons on the imidazole (B134444) ring. The chemical shifts of these protons are sensitive to their environment, including solvent effects and proton exchange. For instance, in related N,N'-disubstituted 4,5-dihydro-1H-imidazolium salts, the protons on the dihydroimidazole (B8729859) ring appear at specific chemical shifts that help to confirm the structure. clockss.org Protons on amino groups typically appear as broad signals that can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be anticipated for the carbonyl carbon (C=O), the two carbons bearing amino groups (C-NH₂), and the carbon atoms within the imidazole ring. The carbonyl carbon signal is typically found significantly downfield (in the 150-180 ppm range) due to the deshielding effect of the double-bonded oxygen. researchgate.net The carbons attached to nitrogen atoms also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~158 |

| C-NH₂ | - | ~147 |

| Ring CH | Varies based on substitution | Varies based on substitution |

| -NH₂ | Broad, variable | - |

| Ring NH | Broad, variable | - |

Note: The predicted values are based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

To unequivocally assign the signals from ¹H and ¹³C NMR and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. clockss.org These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to establish the connectivity of protons within the imidazolone ring system. clockss.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of which protons are bonded to which carbons. clockss.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms, thereby piecing together the entire molecular framework. clockss.org

By combining these techniques, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns. nih.gov The molecular formula of this compound is C₃H₄N₄O, corresponding to a monoisotopic mass of approximately 112.04 Da. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and high molecular weight compounds. umd.edunih.gov The sample is dissolved in a polar solvent and sprayed through a high-voltage capillary to generate an aerosol of charged droplets. This process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov

For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion at an m/z corresponding to [C₃H₄N₄O + H]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. usda.gov

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This causes the sample molecules to be sputtered into the gas phase as ions.

Like ESI, FAB is effective for analyzing non-volatile and thermally unstable compounds. rsc.org It typically produces a protonated molecular ion [M+H]⁺, which allows for the determination of the molecular weight. nih.govwikipedia.org The technique can sometimes induce more fragmentation than ESI, which can provide additional structural information.

Table 2: Expected Molecular Ions for this compound in Mass Spectrometry

| Ionization Technique | Expected Ion | Predicted Mass-to-Charge Ratio (m/z) |

| ESI-MS (Positive Mode) | [M+H]⁺ | ~113.05 |

| FAB-MS (Positive Mode) | [M+H]⁺ | ~113.05 |

| ESI-MS (Negative Mode) | [M-H]⁻ | ~111.03 |

Note: The m/z values are based on the monoisotopic mass of the compound.

To assess the purity of a sample of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. nih.gov

An LC system separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. As each component elutes from the column, it is introduced directly into the mass spectrometer. The MS then provides the molecular weight of the main compound as well as any impurities, starting materials, or side products present in the sample. This allows for both the quantification of purity and the identification of unknown impurities based on their mass. usda.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. msu.edu The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. msu.edu This absorption is recorded by the spectrometer, producing a spectrum that serves as a unique molecular fingerprint.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional groups: amine (N-H), carbonyl (C=O), and imine (C=N) groups within the imidazole ring. The N-H stretching vibrations of the primary amino groups typically appear as a pair of bands in the region of 3400-3250 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band, likely in the range of 1740-1680 cm⁻¹, characteristic of an amide or urea-like structure within a five-membered ring. The carbon-nitrogen double bond (C=N) of the imidazole core would present a stretching band around 1650-1550 cm⁻¹. Additionally, N-H bending vibrations are anticipated in the 1650-1580 cm⁻¹ region, which may overlap with the C=N stretching band.

While specific experimental data for this compound is not available in the surveyed literature, the table below illustrates the expected IR absorption bands based on its known functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Carbonyl (C=O) | Stretch | 1740 - 1680 |

| Imine (C=N) | Stretch | 1650 - 1550 |

| C-N | Stretch | 1350 - 1200 |

This table represents expected values for the functional groups present in the molecule. Actual experimental values may vary based on the specific chemical environment, intermolecular interactions, and sample phase.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur or oxygen) within a sample. eltra.com For a newly synthesized compound, this analysis is crucial for verifying its elemental composition against the theoretical values calculated from its molecular formula, thereby confirming its purity. elementar.com Modern elemental analyzers typically use combustion analysis, where the sample is burned in a stream of pure oxygen at high temperatures. eltra.com The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods, such as thermal conductivity detection (TCD). thermofisher.comthermofisher.com

The molecular formula for this compound is C₃H₄N₄O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. This provides a benchmark against which experimental results from an elemental analyzer can be compared. A close agreement between the experimental and theoretical percentages is a strong indicator of the sample's purity and correct empirical formula.

The calculated theoretical elemental composition is presented below.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 112.09 | 32.15 |

| Hydrogen | H | 1.008 | 112.09 | 3.60 |

| Nitrogen | N | 14.007 | 112.09 | 49.97 |

| Oxygen | O | 15.999 | 112.09 | 14.28 |

This table presents the theoretical elemental composition calculated from the molecular formula C₃H₄N₄O. Experimental values obtained for a pure sample are expected to be within ±0.4% of these theoretical values.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its covalent structure, including the tautomeric and isomeric form present in the solid state. Key data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, unit cell dimensions (a, b, c, α, β, γ), and the precise coordinates of each atom. This information would allow for detailed analysis of intermolecular interactions, such as hydrogen bonding networks involving the amino and carbonyl groups, which govern the crystal packing.

No published single-crystal X-ray diffraction data for this compound was identified in the reviewed literature. The table below provides an example of the crystallographic data that would be generated from such an analysis.

| Parameter | Description | Example Value |

| Chemical Formula | C₃H₄N₄O | |

| Formula Weight | 112.09 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a, b, c [Å] | Unit cell lengths | 8.5, 9.2, 7.1 |

| α, β, γ [°] | Unit cell angles | 90, 105.4, 90 |

| Volume [ų] | Unit cell volume | 534.2 |

| Z | Molecules per unit cell | 4 |

| Density (calculated) | 1.392 g/cm³ |

This table is for illustrative purposes only and represents the type of data obtained from a single-crystal X-ray diffraction experiment. The values are not based on experimental results for the specified compound.

Structure Activity Relationship Sar Studies of Imidazolone Analogues

Principles of Molecular Design for Targeted Biological Activity

The molecular design of imidazolone (B8795221) analogues for specific biological activities is guided by established medicinal chemistry principles. The core imidazolone scaffold provides a versatile platform for modification, where systematic changes to its substituents can modulate its pharmacological properties. Key strategies in the molecular design of these analogues include:

Substitution at Key Positions: The imidazolone ring has several positions where substituents can be introduced or modified. Alterations at the N1, C2, and C5 positions of the imidazole (B134444) ring are common strategies. For instance, the introduction of various aryl or alkyl groups can significantly influence the compound's interaction with target proteins.

Bioisosteric Replacement: This principle involves replacing a functional group within the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity. For example, replacing a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine can alter electronic properties and hydrogen bonding capabilities, potentially leading to enhanced target binding.

Introduction of Lipophilic and Hydrophilic Groups: The balance between lipophilicity and hydrophilicity (logP) is critical for a molecule's pharmacokinetic profile, including its absorption and distribution. In the design of imidazolone analogues, adding lipophilic moieties can enhance cell membrane permeability, while incorporating hydrophilic groups can improve aqueous solubility. nih.gov

Conformational Restriction: Modifying the structure to limit its conformational flexibility can lock the molecule into its bioactive conformation, leading to a more favorable interaction with the target receptor. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation.

These design principles are iteratively applied, with newly synthesized compounds being tested for biological activity to build a comprehensive understanding of the SAR.

Correlating Structural Features with Biological Responses

Systematic studies on imidazolone analogues have revealed clear correlations between specific structural features and their resulting biological activities, particularly in areas like anticancer and antimicrobial research.

In the context of anticancer activity, modifications to the imidazolone core have yielded compounds with significant potency against various cancer cell lines. nih.gov For example, a study involving a series of imidazolones with different substituents demonstrated that the nature of these groups plays a pivotal role in their cytotoxic effects. nih.gov

Key findings include:

The presence of a chlorophenyl moiety on the imidazolone structure resulted in potent activity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. nih.gov

An imidazolone analogue featuring thiophene and pyridyl groups showed the highest activity against HeLa and CaCo-2 (colon cancer) cell lines. nih.gov

The introduction of a long dodecyl chain led to excellent efficiency against HepG2 and MCF-7 (breast cancer) cell lines. nih.gov

These correlations highlight the importance of both electronic and steric factors of the substituents in determining the anticancer potency of imidazolone derivatives. The specific substitutions likely influence how the molecule fits into the binding site of its biological target. A library of 4(5)-aryl-2-amino-1H-imidazoles and related compounds was synthesized and tested for their ability to inhibit biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. The study found that the substitution pattern on the 4(5)-phenyl group and the nature of the substituent at the N1-position significantly impacted the biofilm inhibitory activity. nih.gov

| Compound | Key Structural Feature | Target Cell Line | Biological Activity (IC₅₀ µM) | Reference |

|---|---|---|---|---|

| Imidazolone 5b | Chlorophenyl moiety | HepG2 | 2.2 ± 0.7 | nih.gov |

| Imidazolone 5b | Chlorophenyl moiety | HeLa | 5.5 ± 1.1 | nih.gov |

| Imidazolone 5g | Thiophene and pyridyl group | HeLa | 18.6 ± 2.3 | nih.gov |

| Imidazolone 5g | Thiophene and pyridyl group | CaCo-2 | 5.9 ± 2.3 | nih.gov |

| Imidazolone with dodecyl chain | Dodecyl chain | HepG2 | 65.3 ± 3.2 | nih.gov |

| Imidazolone with dodecyl chain | Dodecyl chain | MCF-7 | 20.02 ± 3.5 | nih.gov |

| Imidazolone 2d | Amino alkyl moiety | HeLa | 35.6 ± 4.1 | nih.gov |

| Imidazolone 2d | Amino alkyl moiety | CaCo-2 | 24.6 ± 3.8 | nih.gov |

Computational Approaches in SAR Derivation

Computational chemistry has become an indispensable tool in modern drug discovery, offering valuable insights into SAR and guiding the design of more potent and selective molecules. mdpi.com For imidazolone analogues, several computational approaches are employed to rationalize experimental findings and predict the activity of novel compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For imidazolone derivatives, docking studies have been used to understand how different substituents interact with the amino acid residues in the active site of target enzymes, such as kinases or viral proteases. mdpi.comnih.gov For example, docking results for certain imidazolone derivatives showed effective interaction and strong binding energies with the active sites of VEGFR-2, c-Met, and PIM-1 receptors, which are implicated in cancer. nih.gov Another study identified that imidazole derivatives demonstrated strong binding affinities towards the main protease (Mpro) of SARS-CoV-2. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for imidazolone analogues, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. Computational tools are widely used to predict these properties in silico. mdpi.com For novel imidazolone-based derivatives, ADMET analyses have been performed to assess their drug-like qualities, such as oral bioavailability and potential toxicity risks, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of the interaction over time. For the most promising imidazolone derivatives identified through docking, MD simulations can confirm the stability of the binding mode and provide deeper insights into the intermolecular interactions driving the binding affinity. mdpi.comnih.gov

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful and efficient cycle for the discovery and optimization of novel imidazolone-based therapeutic agents.

Biological and Biochemical Research on Imidazolone Derivatives

Biological Significance of 2,5-Diamino-3,5-dihydro-4H-imidazol-4-one as a DNA Lesion

The compound this compound, also known as imidazolone (B8795221) (Iz), is recognized as a significant DNA lesion resulting from the oxidation of guanine (B1146940). nih.govnih.gov Guanine is the most susceptible of the four primary DNA bases to oxidative stress. nih.govnih.gov The formation of 2,5-diamino-4H-imidazol-4-one occurs through the further oxidation of 8-oxo-7,8-dihydroguanine (8-oxoG), which itself is a major product of guanine oxidation. nih.gov This process has been observed in both single- and double-stranded DNA that has been subjected to photo-oxidation. nih.gov The presence of this lesion within the DNA structure is a critical area of study due to its implications for genetic stability.

The formation of this compound within a DNA sequence can significantly compromise genomic integrity. When guanine bases are located next to each other, they are more easily oxidized, which can lead to the formation of two adjacent imidazolone lesions. nih.gov This type of contiguous damage poses a substantial challenge to the DNA replication machinery. nih.gov

Research on translesion synthesis (TLS), the process by which DNA polymerases replicate past DNA damage, has shown that this compound can obstruct the progression of several DNA polymerases. nih.gov Specifically, when two of these lesions are present consecutively, they can stall DNA polymerases such as α, β, ι, and REV1 after the insertion of a single nucleotide. nih.gov DNA polymerase κ is completely blocked, while DNA polymerase η shows very inefficient synthesis past the lesion. nih.gov In contrast, DNA polymerase ζ is capable of bypassing the adjacent imidazolone lesions, but this process is prone to errors in nucleotide incorporation. nih.gov This error-prone bypass can lead to mutations, which are a root cause of carcinogenesis and other diseases. nih.gov

Exploration of Bioactive Imidazolone Derivatives

The core imidazolone structure has served as a versatile scaffold for the development of a wide range of biologically active compounds. nano-ntp.com Researchers have synthesized and investigated numerous imidazolone derivatives for their therapeutic potential across various fields. These investigations have revealed that modifications to the imidazolone ring can yield compounds with significant antimicrobial, antifungal, anticancer, and kinase-inhibiting properties. mdpi.comnih.govnih.gov The introduction of different functional groups, such as halogens (chloro, bromo), nitro, hydroxyl, and methoxy (B1213986) groups, has been shown to enhance the biological activities of these derivatives. nih.gov

Imidazolone derivatives have demonstrated notable potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism of action for these compounds can involve the disruption of microbial cell membranes, interference with DNA replication, or inhibition of cell wall synthesis. nano-ntp.commdpi.com

Several studies have highlighted the antibacterial efficacy of newly synthesized imidazolone derivatives. For instance, benzothiazole-clubbed imidazolone hybrids have shown promising activity. benthamdirect.com One such derivative, with a chloro group at the para position of the phenyl ring, exhibited potent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. benthamdirect.com Another study found that certain 5-imidazolinone derivatives were effective against various bacterial strains. nih.gov The introduction of specific substituents onto the imidazolone framework was found to enhance their antibacterial effects. nih.gov Furthermore, some imidazolone derivatives have been investigated for their ability to overcome antibiotic resistance in strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 1: Selected Imidazolone Derivatives and their Antibacterial Activity

| Derivative Type | Target Bacteria | Activity/Finding | Reference |

| Benzothiazole-clubbed imidazolone hybrids | E. coli | MIC value of 50 μg/mL for compound 4c. benthamdirect.com | benthamdirect.com |

| 5-Imidazolinone derivatives | Gram-positive and Gram-negative bacteria | Introduction of OH, OCH3, NO2, Cl, and Br groups enhanced antibacterial activity. nih.gov | nih.gov |

| Piperazine derivatives of 5-arylideneimidazol-4-one | Methicillin-resistant Staphylococcus aureus (MRSA) | Act as adjuvants to enhance the activity of β-lactam antibiotics. mdpi.com | mdpi.com |

| Imidazole (B134444) derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis | A pyrazole-containing imidazole derivative showed potent antibacterial activity. mdpi.com | mdpi.com |

The antifungal properties of imidazolone and its derivatives are a significant area of research. nano-ntp.com Many of these compounds function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nano-ntp.com

A variety of imidazolone derivatives have been synthesized and tested for their efficacy against different fungal pathogens. For example, novel imidazole-functionalized chitosan (B1678972) derivatives have demonstrated enhanced antifungal activity compared to unmodified chitosan. nih.gov One such derivative showed a 99% inhibition rate against Rhizoctonia solani at a concentration of 1.0 mg/mL. nih.gov In another study, a series of 5-imidazolinone derivatives were found to be active against several fungal strains. nih.gov The presence of certain substituents was noted to improve their antifungal potency. nih.gov Additionally, some imidazolone derivatives containing a 2,4-dienone motif have exhibited broad-spectrum antifungal effects, including against fluconazole-resistant strains of Candida albicans. nih.gov

Table 2: Selected Imidazolone Derivatives and their Antifungal Activity

| Derivative Type | Target Fungi | Activity/Finding | Reference |

| Imidazole-functionalized chitosan derivatives | Rhizoctonia solani | 99% inhibition rate at 1.0 mg/mL for derivative 3e. nih.gov | nih.gov |

| 5-Imidazolinone derivatives | Various fungal strains | Introduction of OH, OCH3, NO2, Cl, and Br groups enhanced antifungal activity. nih.gov | nih.gov |

| Imidazole derivatives with a 2,4-dienone motif | Candida albicans (including fluconazole-resistant strains) | Compounds 31 and 42 showed potent antifungal activity with MIC values of 8 µg/mL against a resistant strain. nih.gov | nih.gov |

| N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide | Candida albicans | Showed moderate, strain-dependent activity with MIC values ranging from 250–1000 mg/L. mdpi.com | mdpi.com |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Cryptococcus neoformans | Compound 6c displayed an MIC of 8 μg/mL, equipotent to fluconazole. mdpi.com | mdpi.com |

The investigation of imidazolone derivatives as potential anticancer agents has yielded promising results. nih.govmdpi.com Some compounds in this class have been recognized for their cytotoxic effects against various cancer cell lines. nih.gov

Recent research has focused on synthesizing and evaluating new series of imidazolone derivatives for their anticancer potential. One study reported the synthesis of imidazolones from vanillin, with some derivatives showing significant activity against liver (HepG2 and Hep3B) and cervical (HeLa) cancer cells. nih.govmdpi.comnajah.edu For instance, an imidazolone with a chlorophenyl moiety displayed an IC₅₀ value of 2.2 ± 0.7 µM against HepG2 cells, while another with a thiophene (B33073) and pyridyl group had an IC₅₀ of 5.9 ± 2.3 µM against colon cancer (CaCo-2) cells. nih.govresearchgate.net The introduction of zwitterionic properties to some imidazolones enhanced their water solubility and, consequently, their anticancer activity. mdpi.comdoaj.org Molecular docking studies suggest that these compounds may interact with DNA through hydrogen bonding. mdpi.comnajah.edudoaj.org

Table 3: Cytotoxic Activity of Selected Imidazolone Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazolone 5b (with chlorophenyl moiety) | HepG2 | 2.2 ± 0.7 | nih.govresearchgate.net |

| Imidazolone 5b (with chlorophenyl moiety) | HeLa | 5.5 ± 1.1 | nih.gov |

| Imidazolone 5g (with thiophene and pyridyl group) | CaCo-2 | 5.9 ± 2.3 | nih.govresearchgate.net |

| Imidazolone 5g (with thiophene and pyridyl group) | HeLa | 18.6 ± 2.3 | nih.govresearchgate.net |

| Imidazolone 2d (with amino alkyl moiety) | CaCo-2 | 24.6 ± 3.8 | nih.govresearchgate.net |

| Imidazolone 2d (with amino alkyl moiety) | HeLa | 35.6 ± 4.1 | nih.govresearchgate.net |

| Imidazolone with dodecyl chain | MCF-7 | 20.02 ± 3.5 | nih.govresearchgate.net |

| Imidazolone with dodecyl chain | HepG2 | 65.3 ± 3.2 | nih.govresearchgate.net |

| Compound 4h (with pyridyl moiety) | HeLa | 85.1 ± 2.1 | mdpi.comdoaj.org |

| Compound 4d (with NO₂ group) | Hep3B | 134.2 ± 4.4 | mdpi.comdoaj.org |

Protein kinases play a fundamental role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov This makes them attractive targets for the development of anticancer therapies. Imidazole-based scaffolds, including imidazolones, have shown significant potential as kinase inhibitors. nih.gov

Research has led to the design of novel imidazolone derivatives that can act as dual inhibitors of checkpoint kinases 1 and 2 (Chk1 and Chk2), which are critical for cell cycle control and DNA damage response. nih.gov One study found that a derivative, compound 4f, exhibited potent dual inhibition of both Chk1 and Chk2 with IC₅₀ values of 0.137 µM and 0.25 µM, respectively. nih.gov The structural features of these compounds, such as the length of an alkyl chain attached to a thiol group on the imidazolone ring, were found to influence their cytotoxic activity. nih.gov The ability of imidazolone derivatives to inhibit various protein kinases underscores their potential as targeted agents for cancer treatment. nih.govgoogle.com

Research into Antimalarial Efficacy

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the discovery of new and effective antimalarial compounds. nih.gov Research into imidazolone derivatives has identified several promising candidates with significant activity against Plasmodium, the parasite responsible for malaria.

One area of investigation has focused on imidazole-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). nih.gov This enzyme is crucial for multiple stages of the parasite's life cycle, making it an attractive target for drug development. nih.gov A series of imidazole derivatives demonstrated notable in vitro potency and cellular activity against various Plasmodium species. nih.gov

For instance, imidazoles 10a and 14b were evaluated for their ability to inhibit Plasmodium cynomolgi infectivity. nih.gov These compounds showed a dose-dependent effect, with 14b exhibiting greater efficacy in cell-based assays than 10a . nih.gov The efficacy of these compounds in a prophylactic schizont model highlights their potential to disrupt the parasite's development in the liver, a critical phase of infection. nih.gov

Table 1: In Vitro PfPKG Inhibition and Cellular Activity of Imidazole Derivatives

| Compound | PfPKG IC50 (nM) | P. cynomolgi (prophylactic) EC50 (µM) |

|---|---|---|

| 10a | 320 | >10 |

| 14b | Not specified | 2.6 |

Data sourced from a study on imidazole-based inhibitors of PfPKG. nih.gov

Another class of imidazolone derivatives, the imidazolidin-4-ones, has also been investigated for antimalarial properties. Specifically, derivatives of the existing antimalarial drug primaquine (B1584692) were synthesized. nih.gov These compounds were found to inhibit the development of the sporogonic cycle of Plasmodium berghei, which affects the formation of oocysts in the mosquito midgut. nih.gov This transmission-blocking activity is significant as it can help prevent the spread of malaria. The stability of these imidazolidin-4-ones in human plasma and at physiological pH suggests they are active in their original form. nih.gov

Furthermore, research into 2-aminobenzimidazoles has yielded potent antimalarial molecules. nih.gov While not imidazolones, their structural similarity and mechanism of action provide valuable insights. Compounds 3c and 3g from this class showed impressive IC50 values against the 3D7 strain of P. falciparum. nih.gov A particularly potent derivative, 3r , displayed a remarkable 12-fold increase in activity compared to the parent molecule. nih.gov

Table 2: In Vitro Antimalarial Activity of 2-Aminobenzimidazole Derivatives against P. falciparum 3D7

| Compound | IC50 (nM) |

|---|---|

| 3c | 42 ± 4 |

| 3g | 43 ± 2 |

| 3r | 6.4 ± 0.5 |

Data from a study on 2-aminobenzimidazoles as potent antimalarials. nih.gov

Theoretical and Computational Chemistry Studies of 2,5 Diamino 3,5 Dihydro 4h Imidazol 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,5-Diamino-3,5-dihydro-4H-imidazol-4-one.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential (MEP). These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack.

While specific studies on the electronic structure of this compound are not extensively documented in publicly available literature, general principles from studies on related imidazole (B134444) derivatives can be applied. For instance, the amino groups are expected to be primary sites for electrophilic attack due to the lone pair of electrons on the nitrogen atoms. The carbonyl group, on the other hand, would be a likely site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Illustrative Data from Quantum Chemical Calculations on Heterocyclic Compounds (Note: This table is illustrative and based on typical data obtained for similar heterocyclic compounds, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Typical Calculated Value Range | Significance |

| HOMO Energy | -5.0 to -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to 1.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 to 5.0 Debye | Provides information on the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts of the different atoms in the molecule, as well as the characteristic vibrational frequencies for the C=O, N-H, and C-N bonds.

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (ppm) | N-H: 6.0-8.0, C-H: 4.0-5.0 |

| ¹³C NMR | Chemical Shift (ppm) | C=O: 170-180, C-N: 150-160 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500, C=O stretch: 1680-1720 |

Mechanistic Pathways of Formation and Degradation

Theoretical studies can provide detailed insights into the reaction mechanisms of the formation and degradation of this compound. A relevant analogue is the formation of the 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) moiety in some enzymes. nih.gov Studies on MIO biogenesis reveal that its formation involves a backbone cyclization followed by dehydration. nih.gov It is proposed that the formation of this compound could follow a similar pathway, likely involving the cyclization of a precursor molecule containing the necessary diamino and carbonyl functionalities.

Computational modeling of these pathways would involve locating transition states and calculating activation energies to determine the most favorable reaction route. Similarly, degradation pathways, such as hydrolysis of the amide bond or oxidation of the amino groups, can be investigated to understand the compound's stability.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a way to study the dynamic behavior and conformational landscape of this compound.

Conformational Analysis of Imidazolone (B8795221) Rings

The imidazolone ring may exhibit some degree of flexibility. Conformational analysis through molecular modeling can identify the most stable conformations of the ring and the orientation of the amino substituents. mdpi.com This is crucial as the conformation can influence the molecule's reactivity and its interactions with other molecules. Different conformers can have different energy levels, and computational methods can predict the relative populations of these conformers at a given temperature.

Dynamic Properties of Imidazolone Systems

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. ajchem-a.com MD simulations track the movements of atoms over time, providing information on vibrational motions, rotational dynamics, and solvent effects. ajchem-a.com Key parameters that can be analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the solvent accessible surface area (SASA) to understand its interaction with the solvent. ajchem-a.com

Interactions with Biological Macromolecules

Theoretical and computational chemistry studies offer valuable insights into the potential interactions of this compound with biological macromolecules. While direct computational studies on this specific compound are not extensively available in the current body of literature, the interactions can be inferred from studies on structurally related imidazolone and diamino-heterocyclic derivatives. These studies consistently highlight the importance of hydrogen bonding and electrostatic interactions in the binding of such compounds to the active sites of proteins and the grooves of nucleic acids.

The molecular structure of this compound features multiple hydrogen bond donors (the two amino groups and the ring nitrogens) and acceptors (the carbonyl oxygen and the ring nitrogens). This arrangement suggests a high potential for forming a network of hydrogen bonds with the functional groups of amino acid residues in proteins or with the phosphate (B84403) backbone and nucleobases of RNA and DNA.

Computational docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions at an atomic level. nih.gov Such simulations can elucidate the binding modes, calculate binding affinities, and identify the key residues or nucleotides involved in the interaction. For instance, MD simulations have been instrumental in understanding the dynamics and structural changes of RNA molecules upon binding with small molecules. nih.govyoutube.com

Studies on various imidazole derivatives have demonstrated their ability to bind to a range of biological targets. For example, computational screening of imidazole derivatives has identified potential inhibitors of the SARS-CoV-2 main protease (Mpro). mdpi.com In these studies, the imidazole core and its substituents were shown to form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. mdpi.com Imidazolyl-methanones, for instance, have shown high binding affinity for target proteins, which is attributed to the imidazole ring, the methanone (B1245722) group, and other aromatic rings in their structure. mdpi.com

Furthermore, research on imidazolone derivatives as potential anticancer agents has revealed their interactions with proteins like 4MAN and 1HNJ. nih.gov Molecular docking and MMGBSA (Molecular Mechanics Generalized Born Surface Area) calculations for these derivatives have provided data on their binding free energies (ΔG) and have detailed the specific interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues. nih.gov One study on imidazolone derivatives with a lipophilic moiety showed that compounds with dodecyl chains or chlorophenyl moieties exhibited significant activity, with their binding modes confirmed through computational analysis. nih.gov

The 2-aminoimidazole scaffold, which is a key feature of this compound, is known for its role in inhibiting and breaking advanced glycation end-products (AGEs) by interacting with modified macromolecules. nih.gov This further underscores the potential of the diamino-imidazolone core to engage in significant interactions with biological structures. Five-membered heterocycles, in general, are recognized for their ability to enhance polarity and facilitate both aromatic stacking interactions and the formation of hydrogen bonds, making them valuable motifs in drug design. nih.gov

The table below presents a summary of representative interaction data from computational studies on analogous imidazolone and imidazole derivatives with various biological macromolecules. This data provides a model for the types of interactions and the range of binding affinities that could be expected for this compound.

| Derivative Class | Target Macromolecule | Docking Score (kcal/mol) | MMGBSA ΔG Bind (kcal/mol) | Interacting Residues/Interactions |

| Imidazolone Derivative (3g) | 4MAN Protein | -5.88 | -52.13 | Key hydrogen bonds and hydrophobic interactions within the active site. nih.gov |

| Imidazolone Derivative (5f) | 1HNJ Protein | -4.75 | -38.63 | Stable interactions within the binding pocket. nih.gov |

| Imidazo[1,2-a]pyrimidine Derivative | ACE2 Protein | -9.1 | Not Reported | High affinity binding to active site residues. nih.gov |

| Imidazo[1,2-a]pyrimidine Derivative | Spike Protein | -7.3 | Not Reported | Significant binding interactions. nih.gov |

| Pyridyl-imidazole (C5) | SARS-CoV-2 Mpro | -8.3 | Not Reported | Strong binding affinity. mdpi.com |

| Thiophenyl-imidazole (C1) | SARS-CoV-2 Mpro | -8.2 | Not Reported | High binding affinity. mdpi.com |

| Quinoline-imidazole (C14) | SARS-CoV-2 Mpro | -7.7 | Not Reported | Substantial binding affinity. mdpi.com |

These theoretical findings suggest that this compound is a promising candidate for forming stable complexes with biological macromolecules, a property that is foundational to many of its potential biological activities. The prevalence of hydrogen bond donors and acceptors in its structure makes it particularly well-suited for interacting with the polar and charged functional groups commonly found in the binding sites of proteins and nucleic acids.

Advanced Analytical Methodologies for Detection and Profiling in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantitative analysis of 2,5-Diamino-3,5-dihydro-4H-imidazol-4-one. The polarity of this compound, imparted by its amino and carbonyl groups, guides the selection of appropriate HPLC methods. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of polar compounds like guanidino and imidazolone (B8795221) derivatives. researchgate.netresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. researchgate.netresearchgate.net The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution may be employed, where the composition of the mobile phase is altered during the analytical run to achieve optimal separation from impurities and related substances. jocpr.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). symbiosisonlinepublishing.compom.go.id

Detection is a crucial aspect of HPLC analysis. Given the chromophoric nature of the imidazolone ring, UV detection is a suitable and widely used method. researchgate.net The selection of the detection wavelength is optimized to maximize the sensitivity for this compound. For instance, a wavelength in the range of 210-280 nm would likely be appropriate. In cases where higher sensitivity or selectivity is required, or for the analysis of non-chromophoric related substances, techniques like mass spectrometry (LC-MS) can be coupled with HPLC. chromatographyonline.com Pre-column or post-column derivatization can also be employed to enhance the detectability of the compound and its related products. researchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Method Development and Validation for Related Substances Determination

The development and validation of an analytical method are imperative to ensure the reliability and accuracy of the determination of substances related to this compound. This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net The goal is to establish a method that is specific, linear, accurate, precise, and robust for the quantification of impurities and degradation products. symbiosisonlinepublishing.com

Method Development: The initial phase involves the selection of an appropriate chromatographic system. This includes choosing the column, mobile phase, and detector that provide the best resolution between the main compound and its potential impurities. jocpr.com Stress testing, where the compound is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light), is often performed to generate potential degradation products. The developed method must be capable of separating these degradation products from the parent compound. researchgate.net

Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. pom.go.id This is often demonstrated by the resolution between the peak for this compound and the peaks for all potential related substances being greater than 1.5. pom.go.id

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of solutions of known concentrations and determining the correlation coefficient (r²) of the calibration curve, which should be close to 1. pom.go.id

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by recovery studies, where a known amount of impurity is spiked into a sample and the percentage of the impurity recovered is calculated. jocpr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pom.go.id It is usually expressed as the relative standard deviation (RSD) for a series of measurements. jocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | Resolution (Rs) > 1.5 between all peaks |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | No significant impact on results |

Isolation and Identification Strategies for Imidazolone-Related Products

The isolation and subsequent identification of impurities and degradation products of this compound are crucial for understanding its stability and impurity profile. These related products can arise from the synthesis process or from degradation over time.

Isolation: Preparative HPLC is a powerful technique for isolating sufficient quantities of unknown impurities for structural elucidation. youtube.com The principle is the same as analytical HPLC, but it is performed on a larger scale with larger columns and higher flow rates to collect fractions of the eluent containing the isolated compounds. youtube.com The fractions corresponding to the impurity peaks are collected, and the solvent is evaporated to yield the purified substance.

Identification: Once an impurity has been isolated, a variety of spectroscopic techniques are employed to determine its structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. chromatographyonline.com Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are indispensable for the complete structural elucidation of organic molecules. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its connectivity and stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

By combining the information from these techniques, the chemical structure of the imidazolone-related products can be confidently determined. This knowledge is essential for controlling the quality of this compound in research and development.

Future Directions and Emerging Research Avenues

Unraveling the Full Spectrum of Biological Implications of Imidazolone (B8795221) DNA Adducts

The formation of 2,5-Diamino-3,5-dihydro-4H-imidazol-4-one (Iz) within a DNA strand represents a critical form of DNA damage. mdpi.com Guanine (B1146940), being the most easily oxidized of the four DNA bases, is particularly susceptible to oxidative stress, leading to a variety of lesions. mdpi.com The generation of Iz is a significant consequence of this damage. mdpi.com

Future research will need to delve deeper into the precise biological consequences of this specific DNA adduct. While it is known that oxidative guanine damage can lead to mutations, such as G to T transversions, which are observed in key oncogenes, the specific mutagenic signature of Iz is an area of active investigation. mdpi.com Studies have shown that various guanine oxidation products can form base pairs with other bases, including guanine itself, which can have significant implications for DNA replication and repair. mdpi.com Understanding how the cellular machinery, including DNA polymerases and repair enzymes, interacts with Iz is crucial. This will involve detailed biochemical assays to determine the efficiency and fidelity of DNA synthesis past this lesion and to identify the specific repair pathways responsible for its removal.

Design and Synthesis of Next-Generation Imidazolone-Based Bioactive Compounds

The imidazolone scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide range of therapeutic properties. The inherent reactivity and structural features of the imidazolone core make it an attractive starting point for the design of novel therapeutic agents. While the direct synthesis of derivatives from the unstable this compound lesion within DNA is not a primary strategy, the core structure provides inspiration for the creation of new bioactive molecules.

Synthetic strategies for creating diverse imidazolone-based compounds are well-documented. These often involve multi-component reactions and cyclocondensations. For instance, the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones has been achieved through the coupling of tetrabromo-p-benzoquinone with various amino compounds. academicjournals.org Similarly, novel N-benzylidene derivatives of chromeno[2,3-d]pyrimidine, which contain a dihydro-imidazolone-like moiety, have been synthesized in a multi-step process. nih.gov The development of green synthesis methods, such as using microwave irradiation for the preparation of 2,4-diamino-1,3,5-triazine derivatives, highlights a move towards more environmentally friendly approaches that could be adapted for imidazolone synthesis. researchgate.net

Future work in this area will likely focus on creating libraries of imidazolone derivatives and screening them for various biological activities, including as enzyme inhibitors or receptor modulators. The synthesis of mimetics, such as the 3,5-diamino-piperidine derivatives designed to mimic aminoglycosides that target bacterial ribosomal RNA, provides a blueprint for how the diamino-substituted heterocyclic structure can be leveraged for therapeutic benefit. nih.gov

Development of Ultrasensitive Analytical Techniques for Low-Abundance Imidazolone Species

The detection and quantification of low-abundance DNA lesions like this compound are critical for understanding their biological roles and for use as biomarkers of oxidative stress. Given their low physiological concentrations, the development of ultrasensitive analytical methods is a key research priority.

Current approaches often rely on liquid chromatography-mass spectrometry (LC-MS) for the sensitive detection of guanine oxidation products. nih.gov The analysis of these products in double-stranded DNA has successfully identified Iz among other oxidation products like 8-oxo-7,8-dihydroguanine (8-oxoG) and guanidinohydantoin (B12948520) (Gh). nih.gov However, enhancing the sensitivity and throughput of these methods remains a challenge.

Future advancements will likely involve the integration of novel sample preparation techniques and more sophisticated detection methods. This could include the use of specific antibodies for immunoassays or the development of novel chemical probes that react specifically with the imidazolone moiety to generate a fluorescent or electrochemically active signal. An example of an ultrasensitive approach is a nucleic acid biosensor that utilizes the catalytic oxidation of guanine by a redox threading intercalator for direct detection in the attomole range. nih.gov While not specific to Iz, the principle could be adapted. The goal is to develop robust methods capable of detecting and quantifying these lesions in complex biological matrices with minimal sample processing, which will be invaluable for clinical and research applications.

Advanced Computational Studies for Predictive Modeling and Mechanistic Understanding

Computational chemistry offers a powerful lens through which to investigate the formation, structure, and reactivity of this compound at an atomic level. Density functional theory (DFT) has been employed to study the complex pathways of guanine oxidation leading to the formation of imidazolone (Iz). acs.orgwayne.edunih.govresearchgate.net These studies have elucidated multiple potential reaction pathways, including those starting from a guanine radical or from 8-oxoG. acs.orgwayne.edunih.govresearchgate.net

These computational models can predict the transition states and energy barriers for each step of the oxidation process, providing a mechanistic understanding that is often difficult to obtain through experimental methods alone. For example, calculations have shown that the barriers for hydroxide (B78521) ion addition to an intermediate called oxidized guanidinohydantoin (Ghox) are significantly lower than for water addition, suggesting a pH-dependent formation of Iz. acs.orgwayne.edunih.govresearchgate.net

Q & A

Basic Research Questions